2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is a synthetic organic compound that features a dichlorophenyl group, a hydroxy group, and a pyrrolidinyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-(pyrrolidin-1-yl)benzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the hydroxy group and complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution could introduce various functional groups onto the dichlorophenyl ring .
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-morpholin-4-yl)phenyl)ethanone
- 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-piperidin-1-yl)phenyl)ethanone
Uniqueness
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is unique due to the presence of the pyrrolidinyl group, which can influence its biological activity and chemical reactivity. This structural feature can lead to different interactions with molecular targets compared to similar compounds .
Eigenschaften
CAS-Nummer |
651712-84-4 |
---|---|
Molekularformel |
C18H17Cl2NO2 |
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-2-hydroxy-1-(4-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C18H17Cl2NO2/c19-13-5-8-15(16(20)11-13)18(23)17(22)12-3-6-14(7-4-12)21-9-1-2-10-21/h3-8,11,18,23H,1-2,9-10H2 |
InChI-Schlüssel |
MUBZOYFCVMNVTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)C(C3=C(C=C(C=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.